2-(1-Bromopropyl)thiazole

Description

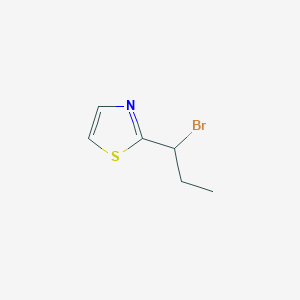

2-(1-Bromopropyl)thiazole is a brominated alkyl-thiazole derivative characterized by a thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted with a 1-bromopropyl chain at the 2-position. Bromine’s electronegativity and leaving-group propensity may enhance its utility in cross-coupling reactions or as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C6H8BrNS |

|---|---|

Molecular Weight |

206.11 g/mol |

IUPAC Name |

2-(1-bromopropyl)-1,3-thiazole |

InChI |

InChI=1S/C6H8BrNS/c1-2-5(7)6-8-3-4-9-6/h3-5H,2H2,1H3 |

InChI Key |

NHUINZLGNJBFFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=NC=CS1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

2-(2-Methylpropyl)thiazole

- Structure : Features a branched 2-methylpropyl (isobutyl) group instead of 1-bromopropyl.

- Properties : Detected in tomato fruit volatiles at concentrations exceeding odor thresholds, indicating a role in flavor biology .

- Key Difference : The absence of bromine reduces electrophilicity, making it less reactive in substitution reactions compared to 2-(1-Bromopropyl)thiazole.

6-(3-Bromopropyl)imidazo[2,1-b][1,3]thiazole

- Structure : Contains a fused imidazo-thiazole core with a 3-bromopropyl chain at the 6-position .

- Key Difference: The fused architecture distinguishes it from monocyclic thiazoles, likely altering solubility and metabolic stability.

Functional Group Variations: Aromatic and Hybrid Derivatives

4-(4-Fluorophenyl)-thiazole Derivatives

- Structure : Substituted with fluorophenyl and triazole groups (e.g., compounds 4 and 5 in ) .

- Properties : Planar molecular conformations and fluorinated aryl groups enhance lipophilicity and bioavailability.

- Key Difference : Aromatic substituents enable π-π interactions in drug-receptor binding, unlike the alkyl-bromo chain in this compound.

Thiazolyl Hydrazone Derivatives

- Structure : Include hydrazone-linked furan or nitrophenyl groups () .

- Properties : Demonstrated antifungal (MIC = 250 µg/mL against Candida utilis) and anticancer activity (IC50 = 125 µg/mL against MCF-7 cells).

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.